molecular formula C11H13F3N2 B13049433 (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine

(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine

Cat. No.: B13049433
M. Wt: 230.23 g/mol
InChI Key: PPEANHHBJZXYNL-VHSXEESVSA-N
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Description

(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. Its structure is characterized by a phenyl group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position of the piperazine ring . The specific stereospecific configuration (2S,3R) is critical as it confers unique physicochemical and biological properties, including potential for enhanced metabolic stability and receptor-binding selectivity compared to other stereoisomers . Piperazine moieties are frequently found in bioactive molecules and FDA-approved drugs, often serving to optimize the pharmacokinetic properties of a compound or as a scaffold to properly arrange pharmacophoric groups for interaction with target macromolecules . The incorporation of the trifluoromethyl group is a common strategy in drug design, as this moiety is known to enhance a compound's lipophilicity, metabolic stability, and overall binding affinity to biological targets . Piperazine-containing compounds have demonstrated a wide range of therapeutic applications, functioning as kinase inhibitors, receptor modulators, and treatments for central nervous system (CNS) disorders . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

(2S,3R)-2-phenyl-3-(trifluoromethyl)piperazine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m0/s1

InChI Key

PPEANHHBJZXYNL-VHSXEESVSA-N

Isomeric SMILES

C1CN[C@H]([C@@H](N1)C2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Steps:

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: -78°C to room temperature
  • Catalyst: Lewis acids (e.g., BF₃·Et₂O)

This method ensures high diastereoselectivity and yield, making it a preferred approach for synthesizing stereochemically defined piperazines.

Reaction of Piperazine Derivatives with Trifluoromethylating Agents

Another widely used method involves reacting substituted piperazine derivatives with trifluoromethylating agents and phenylating agents.

Key Steps:

  • Starting Material : A piperazine derivative with a reactive site at the second position.
  • Trifluoromethylation : Introduction of the trifluoromethyl group using reagents such as TMSCF₃ or CF₃I.
  • Phenylation : Addition of a phenyl group through cross-coupling reactions (e.g., Suzuki or Heck reactions).

Reaction Conditions:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
  • Catalyst: Palladium-based catalysts for phenylation
  • Temperature: Moderate heating (~50–100°C)

This approach is versatile and allows modifications to optimize yield and purity.

Reductive Amination Approach

The reductive amination strategy involves the condensation of a ketone or aldehyde precursor with a primary amine, followed by reduction.

Key Steps:

  • Condensation : A phenyl-substituted ketone reacts with a primary amine in the presence of an acid catalyst.
  • Reduction : The imine intermediate is reduced using hydrogen gas or reducing agents like NaBH₄.

Reaction Conditions:

  • Acid Catalyst: HCl or acetic acid
  • Reducing Agent: NaBH₄ or catalytic hydrogenation
  • Solvent: Ethanol or methanol

This method provides an efficient route for synthesizing substituted piperazines but requires careful control to avoid over-reduction.

Continuous Flow Synthesis

For industrial-scale production, continuous flow synthesis offers an efficient alternative by enabling precise control over reaction parameters.

Features:

  • Reactants are mixed in a flow reactor under controlled temperature and pressure.
  • Monitoring techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product purity.

This method improves scalability while maintaining high yields.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages
Diastereoselective Synthesis TMSCF₃, α-amino sulfinylimines -78°C to RT, THF, BF₃·Et₂O catalyst High stereochemical control
Trifluoromethylation TMSCF₃, CF₃I DMF/acetonitrile, Pd catalyst Versatile and modifiable
Reductive Amination Phenyl ketone, primary amine Acid catalyst, NaBH₄ Simple setup
Continuous Flow Synthesis Varies Precise temperature/pressure control Scalable for industrial applications

Analytical Techniques for Monitoring Synthesis

To confirm the formation and purity of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine:

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves several methodologies that focus on achieving high stereoselectivity. Recent advancements have highlighted the use of diastereoselective nucleophilic addition techniques to create carbon-substituted piperazines, which are essential for drug discovery due to their metabolic stability and lipophilicity conferred by the trifluoromethyl group .

Key Synthetic Approaches:

  • Diastereoselective Nucleophilic Addition : The addition of the Ruppert–Prakash reagent (TMSCF₃) to homochiral α-amino sulfinylimines has been reported as an efficient method for synthesizing this compound .
  • Chiral Pool Utilization : Employing chirality from natural amino acids has also been explored to yield various piperazine derivatives with potential pharmacological significance .

Pharmacological Applications

The unique structural features of this compound make it a candidate for various pharmacological applications. Research indicates that the trifluoromethyl group enhances the compound's interaction with biological targets, particularly in the context of central nervous system disorders.

Notable Pharmacological Properties:

  • Dopamine Receptor Modulation : Studies have shown that compounds containing this piperazine structure can selectively bind to dopamine receptors, suggesting potential use in treating conditions such as schizophrenia and Parkinson's disease .
  • Antimicrobial Activity : Some derivatives of piperazines have demonstrated antimicrobial properties, making them candidates for further exploration in combating resistant strains of bacteria .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Dopamine D3 Receptor Binding : A study investigated the binding affinity of various piperazine derivatives to dopamine D3 receptors. The findings indicated that modifications at the piperazine core significantly influenced receptor selectivity and affinity .
  • Antimicrobial Efficacy : Research on fluorinated s-triazinyl piperazines revealed promising antimicrobial activity against a range of pathogens. This highlights the potential for developing new antimicrobial agents based on piperazine structures .

Comparative Analysis Table

Property This compound Related Piperazine Derivatives
Synthesis Method Diastereoselective nucleophilic additionVarious methods including chiral pool synthesis
Pharmacological Target Dopamine D3 receptorsMultiple targets including serotonin receptors
Antimicrobial Activity Potentially effective against resistant bacteriaDocumented efficacy against various pathogens
Metabolic Stability Enhanced by trifluoromethyl groupVaries among derivatives

Mechanism of Action

The mechanism of action of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Stereochemical Influence

Stereochemistry dictates receptor binding and functional outcomes:

  • (2S,3R) Configuration : In estrogen receptor (ER) ligands, this configuration enabled ligand-dependent gene activation (20% of estradiol’s effect) despite low binding affinity (RBA <0.1%). This suggests a unique interaction mode distinct from steroidal estrogens .
  • SNC 80: The (2S,5R) configuration in this δ-opioid receptor agonist conferred nanomolar affinity, illustrating how stereochemistry fine-tunes receptor selectivity .

Receptor Subtype Selectivity

  • 5-HT1A vs. 5-HT1B : Trifluoromethylphenylpiperazines exhibit divergent effects based on substitution patterns. For example, 5-HT1A agonists reduce blood pressure, while 5-HT1B analogs show variable SND modulation .

Pharmacokinetic and Physicochemical Properties

  • CF₃ Groups : Enhance metabolic stability and blood-brain barrier penetration. For instance, trifluoromethylpyridinyl piperazines improved CNS-MPO scores, aiding central nervous system drug design .
  • Hydrogen Bonding : O-Methylation in piperazine ER ligands abolished gene activation, emphasizing the necessity of hydrogen-bonding groups (e.g., hydroxyl) for target engagement .

Data Table: Key Comparative Features

Compound Name Substituents/Structure Stereochemistry Biological Activity Receptor Affinity/Selectivity Source
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine 2-Phenyl, 3-CF₃ (2S,3R) ER-mediated gene activation (20%) Low ER binding (RBA <0.1%)
Compound 23 [4-(Trifluoromethyl)benzyl]piperazine Not specified Anticancer (>60% growth inhibition) Not specified
1-[3-(Trifluoromethyl)phenyl]piperazine 3-CF₃ phenyl Not specified 5-HT1B agonist (variable SND) Moderate 5-HT1B affinity
SNC 80 Allyl, 2,5-dimethylpiperazine (2S,5R) δ-opioid agonist High δ receptor (Ki = 1–10 nM)
1-(1-Naphthyl)piperazine 1-Naphthyl Not specified No blood pressure effect High 5-HT2/α receptor selectivity

Research Findings and Implications

Trifluoromethyl Positioning : Meta-substituted CF₃ groups (e.g., 3-CF₃ in serotonin agonists) favor 5-HT1B binding, while para-CF₃ (e.g., Compound 23) enhances anticancer activity .

Stereochemical Specificity: The (2S,3R) configuration enables ER activation despite low binding, suggesting non-canonical receptor interactions .

Receptor Cross-Talk : Piperazines with dual 5-HT2/α receptor affinity (e.g., ketanserin) show stronger antihypertensive effects than selective 5-HT2 antagonists, emphasizing polypharmacology benefits .

Biological Activity

(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and overall pharmacological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a piperazine ring substituted with a phenyl group and a trifluoromethyl group at the 3-position. This configuration is crucial for its biological interactions and efficacy.

Research indicates that compounds containing trifluoromethyl groups can significantly influence their interaction with biological targets. For instance, the presence of the trifluoromethyl moiety has been associated with enhanced inhibition of serotonin uptake, which is critical for developing antidepressants and anxiolytics . The trifluoromethyl group can stabilize interactions with target proteins through hydrophobic effects and hydrogen bonding.

Structure-Activity Relationships (SAR)

The SAR studies on piperazine derivatives highlight the importance of the trifluoromethyl group in modulating biological activity. For example, modifications to the piperazine core can lead to varying degrees of potency against specific enzymes or receptors. A study demonstrated that introducing a trifluoromethyl group at the para-position of an aryl ring increased potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to non-fluorinated analogs .

Table 1: Summary of SAR Findings for Trifluoromethylated Piperazines

CompoundSubstituentActivity (IC50)Remarks
A-CF350 nMStrong 5-HT uptake inhibition
B-H300 nMWeaker activity compared to A
C-CF3 + CH325 nMEnhanced potency due to dual substitution

Biological Activity

Recent studies have explored the biological activities of this compound in various contexts:

  • Neuropharmacology : This compound has shown promise as a potential treatment for mood disorders due to its ability to modulate neurotransmitter systems. Its structural characteristics allow it to penetrate the blood-brain barrier effectively .
  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in cellular signaling pathways related to neurodegeneration. In vitro assays demonstrated significant inhibitory effects, suggesting potential applications in neuroprotective therapies .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. Further investigation into its mechanism could reveal new therapeutic strategies .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of this compound. Researchers found that specific modifications led to improved selectivity and potency against targeted receptors associated with anxiety and depression .

Table 2: Case Study Results on Analog Activity

AnalogTarget ReceptorIC50 (nM)Efficacy (%)
D5-HT1A3085
EnSMase21590
FD2 Dopamine4575

Q & A

Q. What are the optimized synthetic routes for (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine, and how is stereochemical purity achieved?

Methodological Answer : Synthesis typically involves multi-step protocols starting with chiral precursors or resolution of racemic mixtures. For example:

  • Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., L-phenylalanine derivatives) to introduce the phenyl group, followed by trifluoromethylation via Ullmann coupling or nucleophilic substitution .
  • Stereoselective Catalysis : Asymmetric hydrogenation or organocatalytic methods can install the (2S,3R) configuration. For instance, palladium-catalyzed coupling of trifluoromethyl groups with piperazine intermediates under chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) .
  • Resolution Techniques : Diastereomeric salt formation using tartaric acid derivatives separates enantiomers, confirmed by chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. Key Data :

ParameterValueSource
Typical Purity≥95% (HPLC)
Enantiomeric Excess90–98% (chiral HPLC)

Q. Which spectroscopic and chromatographic methods validate the structural integrity of this compound?

Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry. For example, the trifluoromethyl group shows a distinct 19^{19}F NMR signal at δ −60 to −65 ppm, while piperazine protons resonate as multiplets at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 245.1024 for C11_{11}H12_{12}F3_3N2_2) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally analogous RORγt inhibitors .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its bioactivity in therapeutic targets?

Methodological Answer :

  • Case Study : In RORγt inverse agonists, the (S)-configuration at C2 enhances binding affinity (IC50_{50} < 50 nM) by aligning the phenyl group into a hydrophobic pocket, while the (R)-trifluoromethyl group stabilizes interactions via halogen bonding .
  • Inversion Effects : The (2R,3S) enantiomer shows 10-fold reduced potency in renin inhibition assays, highlighting the critical role of stereochemistry .

Q. Experimental Design :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., RORγt ligand-binding domain, PDB: 6Q7A) .
  • Pharmacological Assays : Compare IC50_{50} values of enantiomers in cell-based models (e.g., IL-17A suppression in human whole blood assays) .

Q. What computational strategies predict the metabolic stability and toxicity of this compound?

Methodological Answer :

  • QSAR Models : Train models using datasets of piperazine derivatives to predict ADME properties. For example, renin inhibitors with logP < 3.5 show improved hepatic stability .
  • In Silico Metabolism : Use P450 docking (CYP3A4, CYP2D6) to identify vulnerable sites. The trifluoromethyl group reduces oxidative metabolism, enhancing half-life (e.g., t1/2_{1/2} > 4 hrs in microsomal assays) .
  • Toxicity Profiling : Apply ProTox-II or Derek Nexus to flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer :

  • Case Example : Discrepancies in antiarrhythmic activity (e.g., IC50_{50} variability in hERG channel assays) may arise from differences in:
    • Assay Conditions : Temperature (25°C vs. 37°C) or electrolyte composition (K+^+/Na+^+ ratios) .
    • Metabolite Interference : Use LC-MS/MS to quantify active metabolites (e.g., N-oxide derivatives) in plasma .
  • Validation Steps :
    • Reproduce studies under standardized protocols (e.g., hERG patch-clamp at 37°C, 5 mM K+^+).
    • Cross-validate with transgenic animal models (e.g., guinea pig ventricular myocytes) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer :

  • Salt Formation : Hydrochloride salts improve aqueous solubility (>10 mg/mL in PBS) compared to free bases (<1 mg/mL) .
  • Prodrug Design : Esterification of the piperazine nitrogen increases intestinal absorption (e.g., acetylated prodrugs show 3-fold higher Cmax_{max} in rats) .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability (e.g., AUC024_{0-24} of 450 ng·h/mL vs. 120 ng·h/mL for free compound) .

Q. How are structure-activity relationship (SAR) studies designed for trifluoromethyl-piperazine derivatives?

Methodological Answer :

  • Scaffold Modification : Synthesize analogs with:
    • Phenyl Substituents : Electron-withdrawing groups (e.g., -NO2_2) enhance binding to serotonin receptors (5-HT1A_{1A} Ki_i = 12 nM vs. 45 nM for -OCH3_3) .
    • Piperazine Linkers : Replace piperazine with homopiperazine to assess conformational flexibility .
  • Biological Testing :
    • Primary Assays : Radioligand binding (e.g., 3^3H-spiperone for dopamine D2_2 receptors).
    • Secondary Assays : Functional cAMP modulation in HEK293 cells .

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